molecular formula C20H20O5 B12374277 Pde4-IN-13

Pde4-IN-13

Cat. No.: B12374277
M. Wt: 340.4 g/mol
InChI Key: PTXMBXCIUWUYFD-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pde4-IN-13 is a compound that belongs to the class of phosphodiesterase 4 inhibitors. Phosphodiesterase 4 inhibitors are known for their role in modulating intracellular levels of cyclic adenosine monophosphate, a secondary messenger involved in various cellular processes. These inhibitors have been explored for their therapeutic potential in treating inflammatory and neurological diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pde4-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Pde4-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Pde4-IN-13 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the modulation of cyclic adenosine monophosphate levels and their effects on various chemical processes.

    Biology: Investigated for its role in cellular signaling pathways and its potential to modulate immune responses.

    Medicine: Explored for its therapeutic potential in treating inflammatory diseases, neurological disorders, and other conditions.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Mechanism of Action

Pde4-IN-13 exerts its effects by inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the degradation of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the intracellular levels of cyclic adenosine monophosphate, leading to the modulation of various signaling pathways. This can result in anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Roflumilast: Used in the treatment of chronic obstructive pulmonary disease.

    Apremilast: Used for psoriatic arthritis and other inflammatory conditions.

    Crisaborole: Used for atopic dermatitis.

Uniqueness

Pde4-IN-13 is unique in its specific binding affinity and selectivity for certain phosphodiesterase 4 subtypes, which may result in a different therapeutic profile and reduced side effects compared to other phosphodiesterase 4 inhibitors .

Biological Activity

Pde4-IN-13 is a selective phosphodiesterase 4 (PDE4) inhibitor that has garnered attention for its potential therapeutic applications, particularly in inflammatory diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and implications for clinical use.

PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in various cellular processes, including inflammation. By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels, leading to the modulation of inflammatory responses. This mechanism is particularly relevant in conditions characterized by excessive inflammation, such as asthma and chronic obstructive pulmonary disease (COPD) .

Efficacy in Preclinical Models

Recent studies have demonstrated the efficacy of this compound in various preclinical models:

  • Anti-inflammatory Effects : In mouse models of lung fibrosis, PDE4 inhibitors have shown significant antifibrotic activity comparable to established treatments like pirfenidone and nintedanib. Specifically, this compound reduced plasma levels of surfactant protein D and several chemokines associated with lung fibrosis .
  • Cytokine Modulation : In vitro studies indicated that this compound effectively suppressed the release of pro-inflammatory cytokines such as TNF-α and IL-6 from immune cells. This suppression correlates with reduced immune cell activation and migration .

Case Studies

  • Asthma Model : In a study involving a mouse model of asthma, administration of this compound resulted in a significant reduction in airway hyperreactivity and eosinophilic inflammation compared to control groups. The compound effectively inhibited IL-5 production, a key cytokine involved in asthma pathophysiology .
  • COPD Model : In another study focused on COPD, this compound demonstrated a capability to decrease neutrophil infiltration in lung tissues and reduce mucus production. These effects were associated with improved lung function metrics in treated animals .

Data Table: Summary of Biological Activities

Activity TypeModel/ConditionObserved EffectReference
Anti-inflammatoryLung FibrosisReduced surfactant protein D and chemokines
Cytokine SuppressionImmune Cell ActivationDecreased TNF-α and IL-6 production
Airway HyperreactivityAsthmaReduced eosinophilic inflammation
Neutrophil InfiltrationCOPDDecreased neutrophil counts

Clinical Implications

The promising preclinical data surrounding this compound suggest its potential utility in treating various inflammatory diseases. However, clinical trials are necessary to evaluate its safety and efficacy in humans. Early-phase trials focusing on conditions like asthma and COPD could provide valuable insights into the therapeutic window and side effect profile of this compound.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(E)-3-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-1-(3,4-dihydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C20H20O5/c1-24-19-9-5-13(10-20(19)25-12-14-2-3-14)4-7-16(21)15-6-8-17(22)18(23)11-15/h4-11,14,22-23H,2-3,12H2,1H3/b7-4+

InChI Key

PTXMBXCIUWUYFD-QPJJXVBHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)O)O)OCC3CC3

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)O)O)OCC3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.